molecular formula C13H21F2NO4 B14905327 rel-(3R,4S)-Ethyl 1-((tert-butoxycarbonyl)amino)-3,4-difluorocyclopentanecarboxylate

rel-(3R,4S)-Ethyl 1-((tert-butoxycarbonyl)amino)-3,4-difluorocyclopentanecarboxylate

Cat. No.: B14905327
M. Wt: 293.31 g/mol
InChI Key: MBEGJTSLSMYGHW-PHXKMMTBSA-N
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Description

Rel-ethyl (3R,4S)-1-((tert-butoxycarbonyl)amino)-3,4-difluorocyclopentane-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique cyclopentane ring structure, which is substituted with both fluorine atoms and a tert-butoxycarbonyl-protected amino group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-ethyl (3R,4S)-1-((tert-butoxycarbonyl)amino)-3,4-difluorocyclopentane-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be constructed through a series of cyclization reactions, often involving the use of organometallic reagents and catalysts.

    Introduction of Fluorine Atoms: Fluorination of the cyclopentane ring is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride to form the Boc-protected amino group.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Rel-ethyl (3R,4S)-1-((tert-butoxycarbonyl)amino)-3,4-difluorocyclopentane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

Rel-ethyl (3R,4S)-1-((tert-butoxycarbonyl)amino)-3,4-difluorocyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Rel-ethyl (3R,4S)-1-((tert-butoxycarbonyl)amino)-3,4-difluorocyclopentane-1-carboxylate involves its interaction with specific molecular targets. The fluorine atoms and Boc-protected amino group can influence the compound’s binding affinity and selectivity towards enzymes, receptors, or other biomolecules. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Rel-ethyl (3R,4S)-1-((tert-butoxycarbonyl)amino)-3,4-difluorocyclopentane-1-carboxylate can be compared with other fluorinated cyclopentane derivatives, such as:

    Ethyl (3R,4S)-1-amino-3,4-difluorocyclopentane-1-carboxylate: Lacks the Boc-protection, leading to different reactivity and applications.

    Methyl (3R,4S)-1-((tert-butoxycarbonyl)amino)-3,4-difluorocyclopentane-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

The unique combination of functional groups in Rel-ethyl (3R,4S)-1-((tert-butoxycarbonyl)amino)-3,4-difluorocyclopentane-1-carboxylate imparts distinct chemical properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H21F2NO4

Molecular Weight

293.31 g/mol

IUPAC Name

ethyl (3R,4S)-3,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate

InChI

InChI=1S/C13H21F2NO4/c1-5-19-10(17)13(6-8(14)9(15)7-13)16-11(18)20-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,16,18)/t8-,9+,13?

InChI Key

MBEGJTSLSMYGHW-PHXKMMTBSA-N

Isomeric SMILES

CCOC(=O)C1(C[C@H]([C@H](C1)F)F)NC(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C1(CC(C(C1)F)F)NC(=O)OC(C)(C)C

Origin of Product

United States

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